
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one is a heterocyclic compound that belongs to the class of pyrimidobenzothiazoles. These compounds are known for their diverse range of biological activities and are of significant interest in pharmaceutical research. The structure of this compound consists of a pyrimidine ring fused with a benzothiazole ring, with a phenyl group attached at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one can be synthesized through various methods. One common method involves the reaction of 2-aminobenzothiazole with alkynoic acid. This reaction proceeds through a regioselective one-pot synthesis, resulting in the formation of the desired compound in quantitative yields . The reaction conditions typically involve the use of a suitable solvent, such as hexane or ethyl acetate, and the reaction mixture is subjected to reduced pressure to evaporate the solvent and obtain the crude product, which is then crystallized.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions. For example, a three-component reaction catalyzed by hafnium(IV) triflate (Hf(OTf)4) has been employed to synthesize a library of pyrimidobenzothiazole-based compounds . This method offers high efficiency and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the phenyl ring.
Applications De Recherche Scientifique
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and veterinary products due to its diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one involves its interaction with specific molecular targets and pathways. For instance, pyrimidobenzothiazoles have been reported to act as gamma-aminobutyric acid (GABA) receptor binding agents . This interaction with GABA receptors can modulate neurotransmission and produce various pharmacological effects, such as sedation and muscle relaxation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-3,4-dihydro-2H-pyrimido(2,1-B)(1,3)benzothiazole: This compound is structurally similar but lacks the phenyl group at the fourth position.
Other Pyrimidobenzothiazoles: Various derivatives of pyrimidobenzothiazoles with different substituents have been synthesized and studied for their biological activities.
Uniqueness
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one is unique due to its specific structural features, including the phenyl group at the fourth position, which contributes to its distinct biological activities. The presence of both pyrimidine and benzothiazole rings in the structure enhances its potential for diverse pharmacological applications.
Propriétés
Numéro CAS |
32278-47-0 |
|---|---|
Formule moléculaire |
C16H10N2OS |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
4-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one |
InChI |
InChI=1S/C16H10N2OS/c19-15-10-13(11-6-2-1-3-7-11)18-12-8-4-5-9-14(12)20-16(18)17-15/h1-10H |
Clé InChI |
VRTFHAOXCUFUFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)N=C3N2C4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15076259.png)
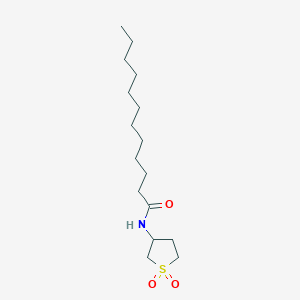

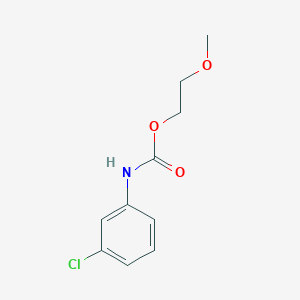


![N-[(E)-9-anthrylmethylidene]-2-methoxyaniline](/img/structure/B15076308.png)
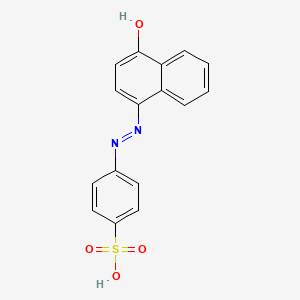
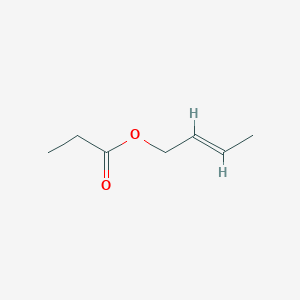

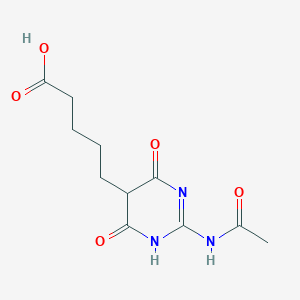
![4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid](/img/structure/B15076331.png)


